1,4-Dichlorooctane
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Overview
Description
1,4-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2. It is a member of the chloroalkane family, characterized by the presence of chlorine atoms attached to an alkane chain. This compound is a colorless liquid with a mild odor and is primarily used in organic synthesis and industrial applications.
Preparation Methods
1,4-Dichlorooctane can be synthesized through various methods, including:
Halogenation of Alkanes: One common method involves the halogenation of octane using chlorine gas in the presence of ultraviolet light or a radical initiator. This process results in the substitution of hydrogen atoms with chlorine atoms at the 1 and 4 positions of the octane chain.
Industrial Production: Industrially, this compound can be produced by the chlorination of octane in a controlled environment, ensuring the selective substitution at the desired positions. This method often involves the use of catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
1,4-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, treatment with sodium hydroxide can yield 1,4-octanediol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can result in the formation of 1,4-octadiene.
Oxidation and Reduction: While less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Scientific Research Applications
1,4-Dichlorooctane has several applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: It is employed in the production of specialty polymers and materials with specific properties.
Environmental Studies: Research has explored its use in the remediation of emerging contaminants, particularly in the adsorption of pollutants using functionalized carbon nanotubes.
Mechanism of Action
The mechanism of action of 1,4-dichlorooctane primarily involves its reactivity as a chloroalkane. The chlorine atoms in the molecule make it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used.
Comparison with Similar Compounds
1,4-Dichlorooctane can be compared with other similar compounds such as:
1,4-Dichlorobutane: Both compounds are chloroalkanes, but 1,4-dichlorobutane has a shorter carbon chain. This difference in chain length affects their physical properties and reactivity.
1,2-Dichlorooctane: This isomer has chlorine atoms at the 1 and 2 positions, leading to different reactivity and applications.
1,8-Dichlorooctane: Another isomer with chlorine atoms at the 1 and 8 positions, used in different synthetic applications.
This compound’s unique position of chlorine atoms makes it particularly useful in specific synthetic routes and applications, distinguishing it from its isomers and other chloroalkanes.
Properties
CAS No. |
56375-92-9 |
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Molecular Formula |
C8H16Cl2 |
Molecular Weight |
183.12 g/mol |
IUPAC Name |
1,4-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |
InChI Key |
MZMYAXREHSQDRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCl)Cl |
Origin of Product |
United States |
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